3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one
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Overview
Description
3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one is a synthetic organic compound that belongs to the pyranone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyranone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: This step might involve acetylation reactions using reagents like acetic anhydride.
Attachment of the morpholinylamino group: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions could modify the functional groups on the pyranone ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-2-amino-pyran-4-one
- 6-Methyl-2-(morpholin-4-ylamino)-pyran-4-one
- 3-Acetyl-6-methyl-2-amino-pyran-4-one
Uniqueness
3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one might be unique due to the specific combination of functional groups, which could confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-acetyl-6-methyl-2-(morpholin-4-ylamino)pyran-4-one |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-10(16)11(9(2)15)12(18-8)13-14-3-5-17-6-4-14/h7,13H,3-6H2,1-2H3 |
InChI Key |
KMCGMTBXYFUKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NN2CCOCC2)C(=O)C |
Origin of Product |
United States |
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